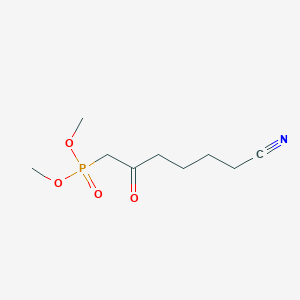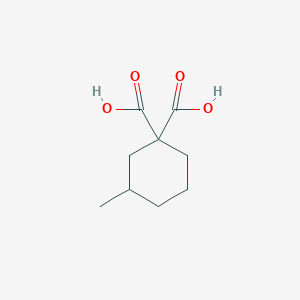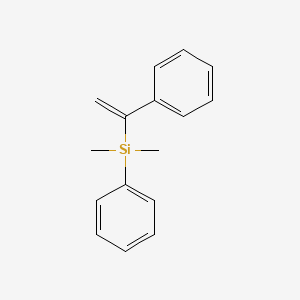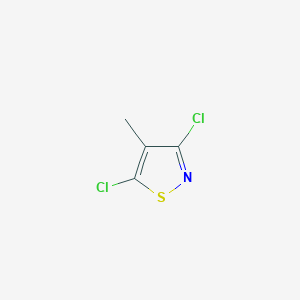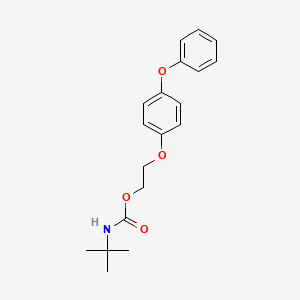
2-(4-Phenoxyphenoxy)ethyl tert-butylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Phenoxyphenoxy)ethyl tert-butylcarbamate is a chemical compound known for its applications in various fields, including chemistry, biology, and industry. It is an aromatic phenoxy-based compound with a carbamate moiety at its polar end.
Métodos De Preparación
The synthesis of 2-(4-Phenoxyphenoxy)ethyl tert-butylcarbamate involves several steps. One common synthetic route includes the reaction of 4-phenoxyphenol with 2-chloroethyl tert-butylcarbamate under basic conditions to form the desired product. The reaction typically requires a solvent such as dichloromethane and a base like potassium carbonate. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography .
Análisis De Reacciones Químicas
2-(4-Phenoxyphenoxy)ethyl tert-butylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of phenoxyphenoxyacetic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of phenoxyphenoxyethanol derivatives.
Aplicaciones Científicas De Investigación
2-(4-Phenoxyphenoxy)ethyl tert-butylcarbamate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: As an insect growth regulator, it is used in studies related to insect development and growth.
Medicine: Research has explored its potential as a non-neurotoxic insecticide, making it a safer alternative to conventional insecticides.
Industry: It is used in the formulation of pesticides and insecticides for agricultural purposes.
Mecanismo De Acción
The mechanism of action of 2-(4-Phenoxyphenoxy)ethyl tert-butylcarbamate involves its role as a juvenile hormone agonist (JHA). It mimics the action of natural juvenile hormones in insects, disrupting their normal development and preventing them from reaching maturity. This disruption occurs through the binding of the compound to juvenile hormone receptors, leading to the inhibition of metamorphosis and reproduction .
Comparación Con Compuestos Similares
2-(4-Phenoxyphenoxy)ethyl tert-butylcarbamate can be compared with other similar compounds, such as:
Methoprene: Another juvenile hormone analog used as an insect growth regulator.
Pyriproxyfen: A phenoxy-based compound with similar insect growth regulatory properties.
Hydroprene: An isoprenoid-based juvenile hormone analog with a different structural framework but similar mode of action.
These comparisons highlight the unique structural features and applications of this compound, making it a valuable compound in various fields.
Propiedades
Número CAS |
63402-61-9 |
|---|---|
Fórmula molecular |
C19H23NO4 |
Peso molecular |
329.4 g/mol |
Nombre IUPAC |
2-(4-phenoxyphenoxy)ethyl N-tert-butylcarbamate |
InChI |
InChI=1S/C19H23NO4/c1-19(2,3)20-18(21)23-14-13-22-15-9-11-17(12-10-15)24-16-7-5-4-6-8-16/h4-12H,13-14H2,1-3H3,(H,20,21) |
Clave InChI |
LZFQHEJQGSEQQG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)NC(=O)OCCOC1=CC=C(C=C1)OC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl [chloro(difluorophosphoryl)methyl]carbamate](/img/structure/B14501501.png)
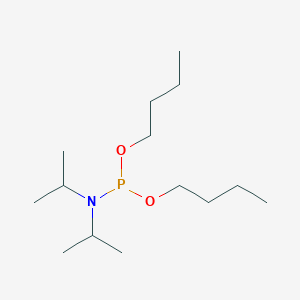

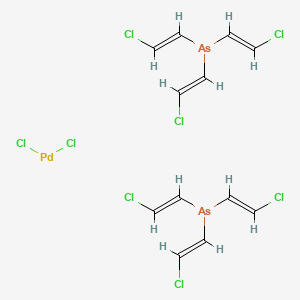
![N-[3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propyl]urea](/img/structure/B14501536.png)
![1-Phenyl-1,2-dihydrospiro[naphtho[2,1-B]pyran-3,9'-xanthene]](/img/structure/B14501537.png)


